3,5-Difluoropyridine-2-carbonyl chloride
Description
3,5-Difluoropyridine-2-carbonyl chloride (CAS: 64197-03-1) is a fluorinated pyridine derivative widely used as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its synthesis involves refluxing 3,5-difluoropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) for 5 hours, yielding a solid product (3.80 g from 5.00 g starting material) that is typically used without further purification . The compound’s molecular formula is C₆H₂ClF₂NO, with a molecular weight of 177.54 g/mol . The fluorine substituents at the 3- and 5-positions of the pyridine ring confer unique electronic and steric properties, enhancing its reactivity in nucleophilic acyl substitution reactions.
Properties
IUPAC Name |
3,5-difluoropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCZGABKNKALMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Fluorination Pathway
Overview:
This method involves starting from a pyridine precursor, such as 2,3,5-trichloropyridine, followed by selective fluorination at the 3 and 5 positions, and subsequent conversion to the carbonyl chloride derivative.
Preparation of 2,3,5-Trichloropyridine:
As detailed in a patent, 2,3,5-trichloropyridine can be synthesized via chlorination of pyridine derivatives, often employing thionyl chloride or phosphorus oxychloride under controlled conditions.Fluorination:
Fluorination is achieved using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane or dimethyl sulfoxide at elevated temperatures (~145°C). This step introduces fluorine atoms specifically at the 3 and 5 positions, yielding 3,5-difluoropyridine.Conversion to Carbonyl Chloride:
The 3,5-difluoropyridine is then reacted with reagents such as thionyl chloride or oxalyl chloride to form the corresponding pyridine-2-carbonyl chloride. This chlorination step is typically performed under reflux conditions, with excess chlorinating agent to drive the reaction to completion.
- The process demonstrates high efficiency, with yields reaching approximately 90% and product purity exceeding 99.8%.
- The reaction conditions are mild enough for industrial scaling, with low equipment requirements, making it suitable for large-scale production.
Direct Chlorination and Fluorination of Pyridine Derivatives
Overview:
An alternative approach involves direct chlorination of pyridine followed by fluorination, bypassing multi-step chlorination.
Chlorination of Pyridine:
Using chlorinating agents such as phosphorus oxychloride or thionyl chloride, pyridine is selectively chlorinated at the 2-position to give 2-chloropyridine derivatives.Fluorination:
The chlorinated pyridine is then subjected to nucleophilic fluorination with cesium fluoride or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide, at elevated temperatures (~145°C). This step introduces fluorine atoms at the 3 and 5 positions, forming 3,5-difluoropyridine.Conversion to Carbonyl Chloride:
The fluorinated pyridine is finally converted to the pyridine-2-carbonyl chloride via reaction with thionyl chloride or oxalyl chloride, under reflux conditions.
- This method offers a straightforward route with high yields (~90%) and minimal by-products.
- The process is compatible with industrial scale-up due to its simplicity and use of readily available reagents.
Nitration, Reduction, and Halogen Exchange Pathway
Overview:
This pathway involves nitration of pyridine derivatives, reduction, and subsequent halogen exchange reactions to introduce fluorine and chlorine atoms.
Nitration of Pyridine:
Nitration of pyridine derivatives to introduce nitro groups at specific positions, followed by reduction to amino groups.Diazotization and Halogen Exchange:
The amino groups are diazotized, and fluorine is introduced via halogen exchange reactions with potassium fluoride or cesium fluoride under controlled conditions.Conversion to Carbonyl Chloride:
The fluorinated amino pyridine intermediates are then chlorinated using thionyl chloride, yielding the desired carbonyl chloride compound.
- Although this method can produce high-purity products, it involves multiple steps and potentially hazardous reagents like boron trifluoride, making it less favorable for industrial applications.
Data Summary Table
| Method | Starting Material | Key Reagents | Fluorination Step | Chlorination Step | Yield (%) | Product Purity (%) | Industrial Suitability |
|---|---|---|---|---|---|---|---|
| 1 | 2,3,5-Trichloropyridine | Cesium fluoride, potassium fluoride | Fluorination in sulfolane/DMSO | Thionyl chloride | ~90 | >99.8 | High |
| 2 | Pyridine derivatives | Phosphorus oxychloride, KF | Direct fluorination | Thionyl chloride | ~90 | >99 | High |
| 3 | Nitrated pyridine | Diazotization reagents, KF | Halogen exchange | Thionyl chloride | Variable | High | Moderate |
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 3,5-difluoropyridine-2-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,5-difluoropyridine-2-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: 3,5-Difluoropyridine-2-carbonyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates
Industry: The compound finds applications in the agrochemical industry for the development of herbicides and pesticides. Its unique chemical properties contribute to the efficacy and selectivity of these products .
Mechanism of Action
The mechanism of action of 3,5-Difluoropyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce fluorinated pyridine moieties into target molecules. The presence of fluorine atoms can influence the electronic properties of the pyridine ring, affecting the compound’s interaction with biological targets .
Comparison with Similar Compounds
Key Differences :
- Substituent Electronic Effects: The two fluorine atoms in this compound exert strong electron-withdrawing effects, activating the carbonyl chloride toward nucleophilic attack.
- Spatial Arrangement : The 3,5-difluoro substitution creates a symmetric meta-difluoro pattern, while the 3-CF₃ group introduces steric hindrance ortho to the carbonyl group.
Physicochemical Properties
While explicit data on melting/boiling points are unavailable in the provided evidence, inferences can be made:
- Solubility : The difluoro derivative is likely more polar than its trifluoromethyl counterpart, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Stability : Both compounds are stable under anhydrous conditions, but the trifluoromethyl variant may exhibit greater thermal stability due to reduced ring strain.
Biological Activity
3,5-Difluoropyridine-2-carbonyl chloride is an organic compound characterized by its unique structure, which includes two fluorine atoms at the 3rd and 5th positions of the pyridine ring and a carbonyl chloride functional group. This compound has garnered attention for its potential biological activity, particularly in pharmaceutical applications. The following sections will delve into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 177.53 g/mol
- Structure : The presence of fluorine enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its electrophilic nature due to the carbonyl chloride group. This property allows it to participate in nucleophilic substitution reactions with various biological molecules, potentially leading to modulation of enzyme activity or receptor interactions.
- Electrophilic Reactions : The carbonyl chloride group is highly reactive towards nucleophiles, which can facilitate the formation of new bonds with biological macromolecules.
- Fluorine Substitution Effects : The introduction of fluorine atoms typically enhances the binding affinity to certain enzymes or receptors, influencing biological activity through modulation of metabolic pathways.
Table 1: Summary of Biological Activities of Related Compounds
Case Study: Anticancer Activity
In a study examining the anticancer potential of fluorinated pyridine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. These compounds were shown to induce apoptosis through the activation of caspase pathways.
Mechanistic Insights
Research indicates that the mechanism behind the anticancer activity involves:
- Inhibition of key signaling pathways involved in cell proliferation.
- Induction of oxidative stress leading to cell death.
Q & A
Q. What are the critical steps for synthesizing 3,5-Difluoropyridine-2-carbonyl chloride with high purity?
- Methodological Answer : Synthesis typically involves chlorination of 3,5-difluoropyridine-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:
- Anhydrous Conditions : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of the acyl chloride.
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions.
- Purification : Distill under reduced pressure or use column chromatography (silica gel, hexane/ethyl acetate).
- Validation : Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity by ¹⁹F NMR (δ -110 to -120 ppm for fluorines) .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 8.5–9.0 ppm) and carbonyl carbon (δ ~165 ppm).
- ¹⁹F NMR : Resolve fluorine substituents (two distinct peaks for 3- and 5-positions).
- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1770 cm⁻¹.
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 191.5 (calculated).
- Cross-Reference : Compare data with computational predictions (e.g., Gaussian DFT) or NIST spectral libraries for analogous compounds .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use software (e.g., Gaussian 16) to model transition states for reactions with amines or alcohols.
- Solvent Effects : Apply continuum solvation models (e.g., PCM) to simulate polar aprotic solvents (e.g., DCM).
- Electrostatic Potential Maps : Identify electron-deficient regions (carbonyl carbon) as nucleophilic attack sites.
- Validation : Correlate computed activation energies with experimental kinetic data.
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Reproducibility Checks : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions.
- Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted starting material.
- Side Reaction Analysis : Probe byproducts via LC-MS or ¹⁹F NMR (e.g., hydrolysis to carboxylic acid).
- Database Consultation : Compare results with NIST-recommended protocols for acyl chlorides .
Key Recommendations
- Storage : Store under argon at -20°C in flame-sealed ampoules to prevent moisture ingress.
- Safety : Use Schlenk lines for air-sensitive reactions due to the compound’s lachrymatory nature.
- Data Integrity : Cross-validate experimental results with computational models and authoritative databases (e.g., NIST) to address literature discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
